(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene
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Overview
Description
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a fluorophenyl group and a nitrophenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized under certain conditions to form different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite, zinc dust in acetic acid, and catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Reduction: The major products are the corresponding amines.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: May be used in studies involving azo compounds and their biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo various chemical transformations, influencing its biological and chemical activity. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Methylphenyl)-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-(2-Fluorophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of the fluorine atom, which can influence its reactivity, stability, and interactions with other molecules. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity in biological systems.
Properties
CAS No. |
62820-75-1 |
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Molecular Formula |
C12H8FN3O2 |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
(2-fluorophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8FN3O2/c13-11-3-1-2-4-12(11)15-14-9-5-7-10(8-6-9)16(17)18/h1-8H |
InChI Key |
WXYNUOKBZQFFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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